molecular formula C15H17Cl2NO2S B7909271 Clopidogrel Intermediate

Clopidogrel Intermediate

Número de catálogo B7909271
Peso molecular: 346.3 g/mol
Clave InChI: LHHGKVMHRNWRJY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clopidogrel Intermediate is a useful research compound. Its molecular formula is C15H17Cl2NO2S and its molecular weight is 346.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Clopidogrel Resistance and Pharmacogenetics : Clopidogrel is crucial in managing acute coronary syndromes and is often used with aspirin during coronary artery stent placement. However, some patients exhibit clopidogrel resistance due to variations in the CYP2C19 gene, impacting the drug's effectiveness (Ford, 2009).

  • Comparison with Ticagrelor : In patients with coronary heart disease carrying the CYP2C19 loss-of-function allele, ticagrelor showed a better outcome compared to clopidogrel (Qian et al., 2022).

  • Impact of Omeprazole and CYP2C19 on Clopidogrel : The interaction of omeprazole, a CYP2C19 inhibitor, significantly impacts the formation of clopidogrel's active metabolite, influencing its efficacy (Boulenc et al., 2012).

  • Clopidogrel Metabolism Failure : A study highlighted a case where a patient's failure to metabolize clopidogrel to its active metabolite led to stent thrombosis and clopidogrel-resistance (Beckerath et al., 2005).

  • Genetic Polymorphism and Pharmacokinetics : Research into the pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular disease showed significant influence of genetic polymorphisms of CYP2C19 (Karaźniewicz-Łada et al., 2014).

  • Cytochrome P450 Polymorphisms : A study found that carriers of the CYP2C19 reduced-function allele had lower levels of clopidogrel's active metabolite, reduced platelet inhibition, and a higher rate of adverse cardiovascular events (Mega et al., 2009).

  • CYP2C19 Polymorphism in Cerebrovascular Disease : CYP2C19 polymorphism was associated with reduced antiplatelet activity of clopidogrel in patients with cerebrovascular disease (Lee et al., 2011).

Propiedades

IUPAC Name

methyl 2-[2-chloro-N-(2-thiophen-2-ylethyl)anilino]acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)11-17(9-8-12-5-4-10-20-12)14-7-3-2-6-13(14)16;/h2-7,10H,8-9,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHGKVMHRNWRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CCC1=CC=CS1)C2=CC=CC=C2Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clopidogrel Intermediate
Reactant of Route 2
Reactant of Route 2
Clopidogrel Intermediate
Reactant of Route 3
Clopidogrel Intermediate
Reactant of Route 4
Reactant of Route 4
Clopidogrel Intermediate
Reactant of Route 5
Clopidogrel Intermediate
Reactant of Route 6
Reactant of Route 6
Clopidogrel Intermediate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.